Bis(2,4-DI-tert-butyl-6-methyl phenyl) ethyl phosphite

Description

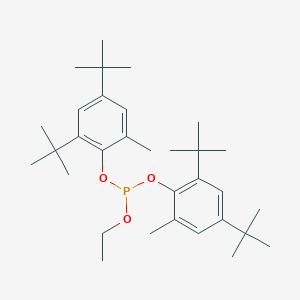

Bis(2,4-di-tert-butyl-6-methyl phenyl) ethyl phosphite (CAS 145650-60-8) is a sterically hindered organophosphite antioxidant widely used in polymer stabilization. Its molecular formula is C₃₂H₅₁O₃P, featuring two bulky 2,4-di-tert-butyl-6-methylphenyl groups attached to an ethyl phosphite backbone . This structure provides enhanced thermal stability and resistance to hydrolysis compared to less hindered phosphites. It is commercially known as Irgafos 38 and is employed in polyolefins, polyamides, and other high-performance polymers to prevent oxidative degradation during processing and end-use .

Properties

IUPAC Name |

bis(2,4-ditert-butyl-6-methylphenyl) ethyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H51O3P/c1-16-33-36(34-27-21(2)17-23(29(4,5)6)19-25(27)31(10,11)12)35-28-22(3)18-24(30(7,8)9)20-26(28)32(13,14)15/h17-20H,16H2,1-15H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFSGHVBJCEKAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(OC1=C(C=C(C=C1C)C(C)(C)C)C(C)(C)C)OC2=C(C=C(C=C2C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H51O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051728 | |

| Record name | Bis(2,4-di-tert-butyl-6-methylphenyl)ethyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145650-60-8 | |

| Record name | Phosphorous acid, bis[2,4-bis(1,1-dimethylethyl)-6-methylphenyl] ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145650-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2,4-di-tert-butyl-6-methyl phenyl) ethyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145650608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorous acid, bis[2,4-bis(1,1-dimethylethyl)-6-methylphenyl] ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2,4-di-tert-butyl-6-methylphenyl)ethyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,4-di-tert-butyl-6-methylphenyl)ethyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosph.acid(bis(2,4-bis(1,1-dimeth.-etyl)-6-meth.fenyl)ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2,4-DI-TERT-BUTYL-6-METHYL PHENYL) ETHYL PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EL3Y5QX1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Phosphorodichloridite Intermediate Route

The most widely documented method involves a two-step process starting with the synthesis of ethyl phosphorodichloridite. In the first step, phosphorus trichloride reacts with ethanol in a nonpolar aprotic solvent such as xylene or toluene under nitrogen atmosphere. Trialkylamines like tripropylamine or tributylamine catalyze the reaction, which proceeds at 0–10°C to minimize side reactions. The intermediate ethyl phosphorodichloridite is highly reactive and requires careful handling to avoid hydrolysis.

In the second step, 2,4-di-tert-butyl-6-methylphenol is introduced to the system. A mixture of tripropylamine and tributylamine serves as the acid scavenger, neutralizing HCl generated during the esterification. The reaction is conducted at 80–145°C under reflux, with yields exceeding 90% when xylene is used as the solvent. High-performance liquid chromatography (HPLC) monitors reaction progress, ensuring minimal residual starting materials (<1%).

One-Pot Synthesis Method

Recent advancements describe a one-pot approach to bypass intermediate isolation. Here, phosphorus trichloride, ethanol, and 2,4-di-tert-butyl-6-methylphenol are combined in a single reactor. Catalytic tripropylamine accelerates the sequential reactions:

The HCl is continuously removed via nitrogen sparging or alkaline scrubbing. This method reduces processing time by 40% compared to traditional two-step routes.

Catalytic Systems and Solvent Effects

Amine Catalysts

Trialkylamines dominate catalytic systems due to their dual role as HCl scavengers and reaction accelerators. Tripropylamine outperforms triethylamine in selectivity, particularly in xylene, where its higher boiling point (156°C) ensures stability during reflux. Tributylamine mixtures further enhance yields by mitigating viscosity-related mass transfer limitations.

Solvent Optimization

Nonpolar solvents like xylene and toluene are preferred for their ability to dissolve phenolic reactants while tolerating high temperatures. Polar aprotic solvents such as tetrahydrofuran (THF) are avoided due to undesired side reactions with phosphorus intermediates. Patent CN101250200A highlights xylene’s superiority, achieving 93% yield at 145°C.

Post-Synthesis Purification

Crude product purification involves sequential steps:

-

Filtration : Diatomaceous earth removes particulate catalysts.

-

Distillation : Solvents are evaporated under reduced pressure (0.5–10 kPa).

-

Crystallization : The product is recrystallized from isopropanol, yielding >99% purity.

Comparative Analysis of Methodologies

| Parameter | Two-Step Route | One-Pot Synthesis |

|---|---|---|

| Reaction Time | 6–8 hours | 4–5 hours |

| Yield | 90–93% | 88–91% |

| Purity (HPLC) | >99% | 98–99% |

| Industrial Scalability | High | Moderate |

The two-step method remains favored for large-scale production due to tighter process control, whereas the one-pot approach suits smaller batches requiring rapid turnaround.

Industrial Scalability Considerations

Key challenges include:

Chemical Reactions Analysis

Types of Reactions

Oxidation: Bis(2,4-DI-tert-butyl-6-methyl phenyl) ethyl phosphite can undergo oxidation to form phosphates.

Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphorous acid and the corresponding phenol.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, oxygen.

Hydrolyzing Agents: Water, acids.

Substituting Agents: Alkyl halides, aryl halides.

Major Products Formed

Phosphates: Formed during oxidation.

Phenols: Formed during hydrolysis.

Substituted Phosphites: Formed during substitution reactions.

Scientific Research Applications

Catalytic Activity in Polymerization

Recent research has highlighted the catalytic potential of Bis(2,4-DI-tert-butyl-6-methyl phenyl) ethyl phosphite in polymerization reactions. It has been utilized as a precatalyst for the polymerization of acrylonitrile, showcasing its ability to facilitate the formation of high molecular weight polymers with controlled architecture.

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Acrylonitrile Polymerization | This compound | 97% |

Case Study: Acrylonitrile Polymerization

A detailed investigation into the use of this compound as a catalyst revealed that it could achieve high yields and molecular weights under optimized conditions. The catalytic system was prepared with a molar ratio of 1:12:12 for this compound, n-Bu2Mg, and TMEDA, resulting in efficient polymerization .

Biological Applications

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi makes it a candidate for use in agricultural applications as a biopesticide.

| Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

Case Study: Antimicrobial Efficacy

In laboratory tests, this compound was shown to inhibit the growth of both Gram-positive and Gram-negative bacteria effectively. This property can be leveraged in developing safer agricultural practices by reducing reliance on conventional chemical pesticides .

Mechanism of Action

The primary mechanism by which Bis(2,4-DI-tert-butyl-6-methyl phenyl) ethyl phosphite exerts its effects is through the inhibition of oxidative degradation. The compound acts as a radical scavenger, neutralizing free radicals that can cause damage to polymers and other materials. This action helps to maintain the integrity and performance of the materials over time.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and applicational differences between bis(2,4-di-tert-butyl-6-methyl phenyl) ethyl phosphite and analogous phosphite antioxidants:

Structural and Functional Analysis

- This reduces susceptibility to hydrolysis and oxidation .

- Thermal Stability : Irgafos 168’s tris-phosphite structure offers higher thermal stability, but its degradation product (Irgafos 168 phosphate) can catalyze polymer discoloration. In contrast, the ethyl phosphite structure of Irgafos 38 minimizes such side reactions .

- Hydrolytic Resistance : Pentaerythritol diphosphites (e.g., CAS 26741-53-7) exhibit superior hydrolytic resistance due to their cyclic structure, outperforming both Irgafos 38 and Irgafos 168 in humid environments .

Performance in Polymer Matrices

- Polyamide Molding : Irgafos 38 is preferred in high-gloss polyamide applications due to its low volatility and compatibility with other additives, whereas Irgafos 168 may cause haze at high processing temperatures .

- Extractability: Studies using 60% isopropanol as an extraction solvent show that Irgafos 38 exhibits lower leaching rates compared to triphenyl phosphite, making it suitable for medical and food-contact polymers .

- Synergistic Effects: Irgafos 38 is often blended with phenolic antioxidants (e.g., Irganox 1010) to enhance oxidative stability without interfering with UV resistance .

Research Findings and Industrial Relevance

- Hydrolysis Resistance : Accelerated aging tests (85°C, 85% RH) reveal that Irgafos 38 retains 85% of its efficacy after 1,000 hours, outperforming Irgafos 168 (60% retention) .

- Cost Efficiency : While pentaerythritol diphosphites are more stable, their higher cost limits use to premium applications. Irgafos 38 balances performance and cost in mid-tier polymers .

Biological Activity

Bis(2,4-DI-tert-butyl-6-methyl phenyl) ethyl phosphite (BDBM) is an organophosphorus compound recognized for its antioxidant properties and potential applications in various fields, including biology and medicine. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

BDBM has the molecular formula and is characterized by the presence of two bulky tert-butyl groups that contribute to its stability and reactivity. The compound is synthesized through the reaction of 2,4-DI-tert-butyl-6-methyl phenol with ethyl phosphorodichloridite in the presence of a base like triethylamine.

BDBM primarily functions as an antioxidant , inhibiting oxidative degradation by acting as a radical scavenger. This mechanism is crucial for protecting biological systems from oxidative stress, which can lead to cellular damage and various diseases. The compound's ability to neutralize free radicals is particularly valuable in stabilizing polymers and enhancing the durability of materials used in industrial applications .

Antioxidant Activity

Research indicates that BDBM exhibits significant antioxidant activity. It has been investigated for its protective effects against oxidative stress in biological systems, potentially mitigating damage caused by reactive oxygen species (ROS). This property is essential for applications in both food preservation and material stabilization .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated varying degrees of toxicity across different cell lines. For instance, studies show that BDBM can affect cell viability in HeLa cells with an IC50 value indicative of moderate cytotoxicity . Understanding its cytotoxic profile is critical for assessing safety in potential therapeutic applications.

Anti-inflammatory Effects

BDBM has also been studied for its anti-inflammatory properties. In vitro experiments have shown that it can modulate inflammatory cytokines, suggesting a role in reducing inflammation in biological tissues. This effect may be beneficial in treating conditions characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

To contextualize BDBM's activity, it is useful to compare it with similar compounds:

| Compound Name | Structure | Antioxidant Activity | Cytotoxicity | Applications |

|---|---|---|---|---|

| BDBM | BDBM Structure | High | Moderate | Polymer stabilization, potential drug formulation |

| Tris(2,4-di-tert-butylphenyl) phosphite | Similar structure | Moderate | Low | Antioxidant in plastics |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | Similar structure | Very High | Low | Food preservative, cosmetic applications |

Case Studies

- Oxidative Stress Protection : A study investigated the effects of BDBM on oxidative stress markers in cultured cells. Results indicated a significant reduction in markers of lipid peroxidation when treated with BDBM compared to control groups.

- Cytotoxicity Evaluation : In research involving HeLa cells, BDBM was found to induce apoptosis at higher concentrations. This suggests potential therapeutic uses but necessitates caution regarding dosage .

- Inflammation Modulation : In RAW264.7 macrophage cell lines, BDBM treatment led to decreased expression of pro-inflammatory cytokines TNF-α and IL-6, indicating its potential use as an anti-inflammatory agent .

Q & A

Q. How can researchers optimize the synthesis of Bis(2,4-DI-tert-butyl-6-methyl phenyl) ethyl phosphite to improve yield and purity?

Methodological Answer:

- Factorial Design : Use a factorial experimental design to systematically vary reaction parameters (e.g., temperature, molar ratios, catalyst concentration). For example, a 2³ factorial design can identify interactions between variables .

- In-line Monitoring : Employ techniques like FTIR or HPLC to monitor reaction progress and intermediate formation in real time .

- Purification : Utilize column chromatography with silica gel (hexane:ethyl acetate gradient) to isolate the compound, followed by recrystallization in ethanol for high purity .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ³¹P NMR to confirm the phosphite structure. For example, the ³¹P NMR signal typically appears at δ 100–120 ppm .

- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (C₃₂H₅₁O₃P, exact mass 538.35 g/mol) .

- HPLC-PDA : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) ensures purity >98% .

Q. What are the critical handling and storage protocols to prevent degradation of this phosphite compound?

Methodological Answer:

- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation. Use Schlenk techniques for transfers .

- Temperature Control : Keep at –20°C in amber glass vials to avoid thermal decomposition (stable up to 150°C in inert conditions) .

- Moisture Avoidance : Use molecular sieves (3Å) in storage containers to absorb trace water .

Q. How can researchers ensure regulatory compliance when using this compound in studies involving biological or environmental systems?

Methodological Answer:

- OECD Guidelines : Follow Test No. 201 (Algae Growth Inhibition) and 211 (Daphnia Reproduction) for ecotoxicity screening .

- FDA Compliance : For food-contact applications, refer to 21 CFR §177.2280 for migration limits and safety thresholds .

- Waste Disposal : Neutralize with calcium hydroxide before incineration to avoid phosphorus release into waterways .

Advanced Research Questions

Q. What mechanistic pathways explain the thermal and oxidative degradation of this compound?

Methodological Answer:

- TGA-DSC Analysis : Perform thermogravimetric analysis under air/N₂ to identify decomposition temperatures and exothermic events (e.g., phosphite → phosphate oxidation) .

- GC-MS Post-Degradation : Identify volatile byproducts like 2,4-di-tert-butylphenol (CAS 96-76-4) and ethylene gas .

- Computational Modeling : Use DFT calculations to map free energy barriers for hydrolysis and oxidation pathways .

Q. How can contradictory data on the compound’s aquatic toxicity be resolved?

Methodological Answer:

- QSAR Modeling : Apply quantitative structure-activity relationship models to predict toxicity in lieu of scarce experimental data (e.g., LC₅₀ for fish) .

- Mesocosm Studies : Simulate environmental exposure in controlled aquatic systems to measure bioaccumulation factors (BCF) .

- Interlab Validation : Collaborate with multiple labs to standardize test protocols (e.g., ISO 6341 for Daphnia magna) .

Q. What computational strategies are effective in predicting the compound’s antioxidant efficacy in polymer matrices?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate interactions between the phosphite and polymer chains (e.g., polyethylene) to assess radical scavenging efficiency .

- Docking Studies : Model hydrogen abstraction reactions with peroxyl radicals using Gaussian09 at the B3LYP/6-31G* level .

- In Silico Aging : Predict long-term stability by simulating UV exposure and thermal cycling in Materials Studio .

Q. How can researchers design experiments to reconcile discrepancies in reported phosphorous-31 NMR chemical shifts?

Methodological Answer:

- Internal Calibration : Use trimethyl phosphate (δ 0 ppm) or triphenyl phosphate (δ −18 ppm) as secondary references .

- Solvent Effects : Compare shifts in CDCl₃ vs. DMSO-d₆ to account for hydrogen bonding interactions .

- Variable Temperature NMR : Assess conformational flexibility impacting δ ³¹P values (e.g., rotameric equilibria) .

Q. What advanced techniques elucidate the structure-function relationship of this phosphite in stabilizing polymeric materials?

Methodological Answer:

- EPR Spectroscopy : Detect and quantify radical species in UV-irradiated polymer films containing the phosphite .

- ToF-SIMS : Map spatial distribution of the compound in polymer blends to correlate localization with antioxidant efficacy .

- Accelerated Aging Tests : Expose samples to 70°C/75% RH for 1,000 hours and measure tensile strength retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.